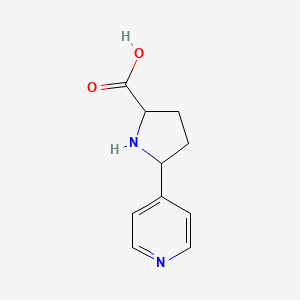
8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine can be achieved through several synthetic routes. One common method involves the bromination of N4-ethyl-7-methylquinoline-3,4-diamine using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or chloroform and is carried out at a specific temperature to ensure the selective bromination at the 8-position of the quinoline ring.
Industrial production methods for this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity this compound .
Chemical Reactions Analysis
8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a wide range of substituted quinoline derivatives .
Scientific Research Applications
8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial DNA replication or protein synthesis . The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
8-Bromo-N4-ethyl-7-methylquinoline-3,4-diamine can be compared with other similar compounds, such as:
8-Bromo-4-methylquinoline: This compound has a similar quinoline structure but lacks the N4-ethyl and 3,4-diamine substituents.
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid: This derivative has a carboxylic acid group at the 3-position and a hydroxy group at the 4-position, making it structurally distinct.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C12H14BrN3 |
|---|---|
Molecular Weight |
280.16 g/mol |
IUPAC Name |
8-bromo-4-N-ethyl-7-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C12H14BrN3/c1-3-15-11-8-5-4-7(2)10(13)12(8)16-6-9(11)14/h4-6H,3,14H2,1-2H3,(H,15,16) |
InChI Key |
PPEWBVPEMPCZOV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C2C=CC(=C(C2=NC=C1N)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


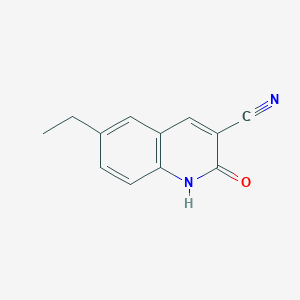
![{1-[2-amino-1-(1H-pyrazol-3-yl)ethyl]cyclopentyl}methanol](/img/structure/B13210041.png)
![5-Fluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13210051.png)
![Methyl 2,7,7-trimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13210058.png)
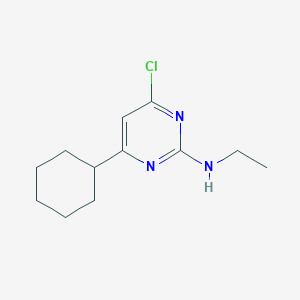
![1-[2-(Difluoromethoxy)-4-fluorophenyl]ethan-1-amine hydrochloride](/img/structure/B13210075.png)
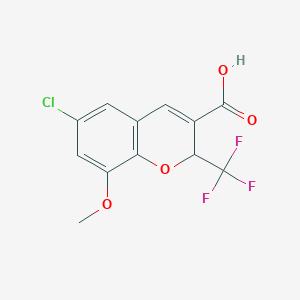
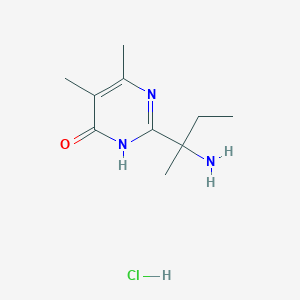
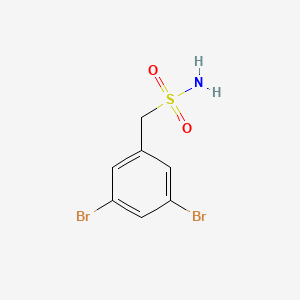
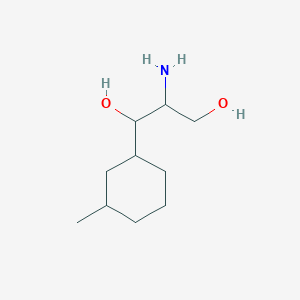
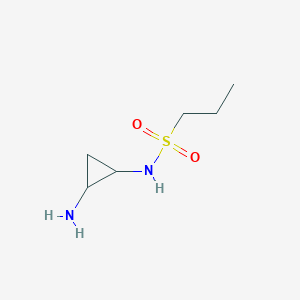
![5-Ethoxy-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13210121.png)
